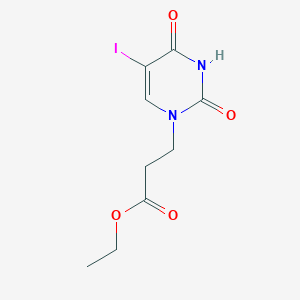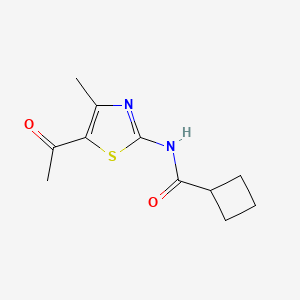![molecular formula C17H20N2O4S B5752105 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide, also known as DBMZ, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds called sulfonamides, which have been used as antibiotics and anticonvulsants in the past. DBMZ has been found to have potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation.
Mécanisme D'action
The mechanism of action of 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a decrease in tumor invasion and metastasis. In addition, 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been found to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been found to have low cytotoxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide. One area of research is the development of more efficient synthesis methods for 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide and its analogs. Another area of research is the optimization of 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide for cancer treatment, including the development of drug delivery systems that can improve its solubility and bioavailability. Additionally, 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has potential applications in the treatment of other diseases, such as neurodegenerative and inflammatory diseases, and further research is needed to explore these applications.
Méthodes De Synthèse
The synthesis of 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide involves the reaction of 4-methoxybenzylamine with 4-chlorobenzoyl chloride in the presence of sodium hydride, followed by the reaction of the resulting intermediate with dimethylamine and sulfur dioxide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-6-14(7-11-16)17(20)18-12-13-4-8-15(23-3)9-5-13/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCYAGCHAHBUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)



![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)


